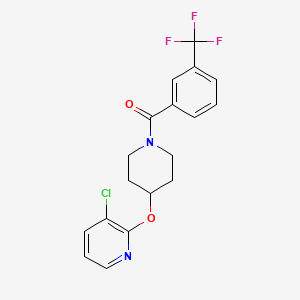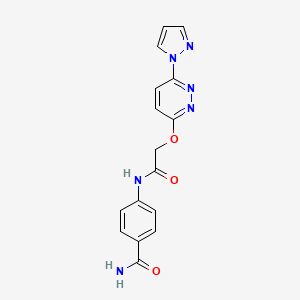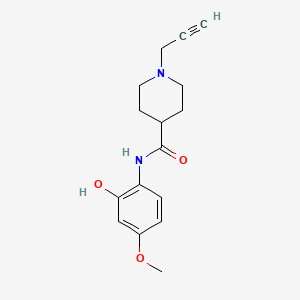
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as HPP-4, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. HPP-4 is a piperidine derivative that has been shown to possess promising pharmacological properties, including anti-inflammatory and analgesic effects. In
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the modulation of the endocannabinoid system. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide increases the levels of anandamide, which in turn activates cannabinoid receptors in the brain and peripheral tissues. This activation of the endocannabinoid system is thought to be responsible for the anti-inflammatory and analgesic effects of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to possess anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain and peripheral tissues. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and cancer pain. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its high potency and selectivity for FAAH inhibition. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be more potent than other FAAH inhibitors, such as URB597 and PF-3845. Another advantage of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the endocannabinoid system in the brain. However, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. In addition, more research is needed to fully understand the pharmacological properties of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde with propargylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4-chloro-1-piperidinecarboxylic acid to form the final product, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects in animal models. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, cancer pain, and inflammatory diseases. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-8-18-9-6-12(7-10-18)16(20)17-14-5-4-13(21-2)11-15(14)19/h1,4-5,11-12,19H,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKOGMHTVVVCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


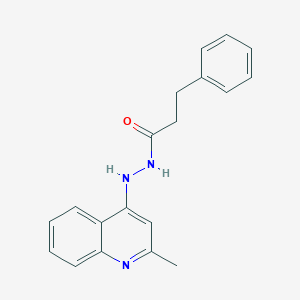
![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)
![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)
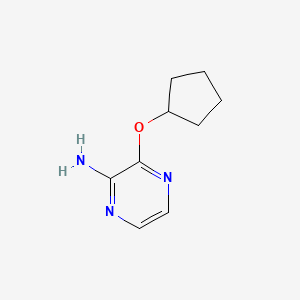
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)

![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)
![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)
![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2471241.png)
